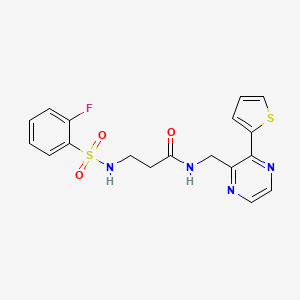

3-(2-fluorophenylsulfonamido)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide

Description

Properties

IUPAC Name |

3-[(2-fluorophenyl)sulfonylamino]-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O3S2/c19-13-4-1-2-6-16(13)28(25,26)23-8-7-17(24)22-12-14-18(21-10-9-20-14)15-5-3-11-27-15/h1-6,9-11,23H,7-8,12H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNQJYIKHOGYMLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)(=O)NCCC(=O)NCC2=NC=CN=C2C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-fluorophenylsulfonamido)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide, with the CAS number 2034612-70-7, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Understanding its biological mechanisms and effects is crucial for evaluating its therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 420.5 g/mol. The structure includes a fluorophenyl sulfonamide moiety and a thiophen-pyrazine derivative, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C18H17FN4O3S2 |

| Molecular Weight | 420.5 g/mol |

| CAS Number | 2034612-70-7 |

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The sulfonamide group may enhance binding affinity to target proteins, while the thiophene and pyrazine rings could facilitate interactions through π-stacking or hydrophobic effects.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties. Studies suggest that modifications in the sulfonamide group can enhance efficacy against resistant strains of bacteria.

- Antitumor Effects : Some derivatives of thiophene-containing compounds have shown potential as anticancer agents by inducing apoptosis in cancer cells.

- Anti-inflammatory Properties : Compounds featuring thiophene rings have been studied for their ability to inhibit inflammatory pathways, potentially providing relief in conditions like arthritis.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

- Antibacterial Study : A study published in Journal of Medicinal Chemistry demonstrated that sulfonamide derivatives exhibited significant antibacterial activity against Gram-positive bacteria, with some compounds showing minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL.

- Anticancer Activity : In vitro assays indicated that thiophene-based compounds could inhibit proliferation in various cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values ranging from 5 to 20 µM.

- Anti-inflammatory Mechanism : Research highlighted the ability of certain thiophene derivatives to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation. This suggests potential applications in treating inflammatory diseases.

Comparative Analysis

To better understand the biological activity of 3-(2-fluorophenylsulfonamido)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Sulfanilamide | Antibacterial | Journal of Antibiotics |

| Thiophene-based anticancer agent | Antitumor | Cancer Research Journal |

| COX-inhibiting thiophene derivative | Anti-inflammatory | Journal of Pharmacology |

Q & A

Q. What are the key synthetic steps and optimization strategies for synthesizing 3-(2-fluorophenylsulfonamido)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide?

- Methodological Answer : Synthesis involves multi-step reactions:

Intermediate Preparation : The 2-fluorophenylsulfonamide and thiophen-pyrazine moieties are synthesized separately. Sulfonylation of 2-fluorophenylamine with sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine) yields the sulfonamide intermediate .

Coupling Reactions : The pyrazine-thiophene intermediate is functionalized via nucleophilic substitution (e.g., using methylamine derivatives) to introduce the methyl linker .

Amide Bond Formation : The final propanamide linkage is achieved using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or dichloromethane .

Optimization : Reaction parameters (temperature, solvent polarity, and stoichiometry) must be systematically adjusted. For example, maintaining pH 7–8 during sulfonylation prevents side reactions .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

- Methodological Answer :

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient elution resolves impurities. Retention time and peak symmetry confirm purity ≥95% .

- Spectroscopy :

- NMR : H and C NMR identify functional groups (e.g., sulfonamide NH at δ 8.5–9.5 ppm, pyrazine protons at δ 8.2–8.8 ppm) .

- HRMS : High-resolution mass spectrometry verifies the molecular ion ([M+H]) with <5 ppm error .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of reaction conditions for scale-up synthesis?

- Methodological Answer :

- Reaction Path Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and activation energies for critical steps like amide bond formation. This identifies temperature-sensitive steps requiring tighter control .

- Solvent Optimization : COSMO-RS simulations compare solvent polarity and solubility parameters to select optimal media (e.g., DMF vs. THF) for intermediates .

- Scale-Up Validation : Microreactor systems with real-time IR monitoring validate computational predictions, ensuring reproducibility at larger scales .

Q. What strategies resolve contradictions in biological activity data across different in vitro assays?

- Methodological Answer :

- Assay Standardization :

Dose-Response Curves : Use Hill slope analysis to compare EC values across assays (e.g., enzyme inhibition vs. cell viability) .

Control Normalization : Include positive controls (e.g., known kinase inhibitors) to calibrate assay sensitivity .

- Mechanistic Profiling :

- Target Engagement : Surface plasmon resonance (SPR) quantifies binding kinetics (k/k) to confirm direct interactions vs. off-target effects .

- Metabolic Stability : Liver microsome assays assess compound degradation rates, which may explain variability in cell-based assays .

Q. How can the compound’s potential as a kinase inhibitor be systematically evaluated?

- Methodological Answer :

- Kinase Panel Screening : Use a broad-panel assay (e.g., KinomeScan) to identify primary targets. Prioritize kinases with <100 nM K .

- Structural Analysis :

Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in kinase ATP pockets. Key interactions (e.g., hydrogen bonds with hinge regions) validate selectivity .

Co-crystallization : X-ray crystallography (2.0–2.5 Å resolution) confirms binding modes and guides SAR studies .

- Functional Validation :

- Phosphorylation Assays : Western blotting detects inhibition of downstream substrates (e.g., p-ERK in cancer cell lines) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility and bioavailability profiles?

- Methodological Answer :

- Solubility Testing :

Shake-Flask Method : Measure equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) .

Thermodynamic Analysis : Differential Scanning Calorimetry (DSC) detects polymorphic forms affecting solubility .

- Bioavailability Reconciliation :

- Permeability Assays : Caco-2 cell monolayers assess intestinal absorption (P >1 × 10 cm/s indicates good permeability) .

- Pharmacokinetic Modeling : Compartmental models (e.g., non-linear mixed-effects) integrate solubility, permeability, and metabolic data to predict in vivo behavior .

Methodological Tables

Q. Table 1: Key Analytical Parameters for Structural Validation

| Technique | Parameters | Target Data | Reference |

|---|---|---|---|

| H NMR | Solvent: DMSO-d6, 400 MHz | Sulfonamide NH (1H, singlet) | |

| HPLC | Column: C18, Gradient: 20–80% MeCN/30 min | Retention time: 12.5 ± 0.3 min | |

| HRMS | Ionization: ESI+, Resolution: 30,000 | [M+H] = 446.1234 (calc. 446.1229) |

Q. Table 2: Computational Parameters for Reaction Optimization

| Parameter | DFT Method | Solvent Model | Output Metric | Reference |

|---|---|---|---|---|

| Activation Energy | B3LYP/6-31G* | COSMO-RS | ΔG‡ (kcal/mol) | |

| Binding Affinity | AutoDock Vina | Explicit Water | Binding Energy (kcal/mol) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.